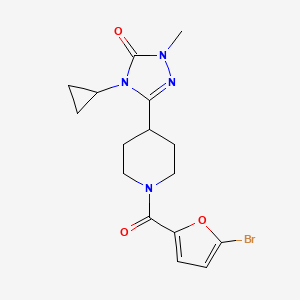
3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H19BrN4O3 and its molecular weight is 395.257. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
One area of research focuses on the synthesis of heterocyclic compounds using three-component condensation reactions. A study describes the diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles via a one-pot transformation that generates two C-C and one C-O bond, involving cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. This process highlights the compound's role in generating diverse heterocyclic structures, which are important in medicinal chemistry (Demidov et al., 2021).
Antimicrobial and Anti-inflammatory Activities
Another significant application is in the development of novel 1,2,4-triazole derivatives with antimicrobial activities. A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness against a range of microorganisms. Some compounds exhibited good to moderate activities, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Anti-arrhythmic Properties
Research into the anti-arrhythmic activities of piperidine-based derivatives, including 1,2,4-triazole, 1,3-thiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole compounds, has shown that some newly synthesized compounds possess significant anti-arrhythmic activity. This highlights the therapeutic potential of such compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, provides insights into the molecular conformation and hydrogen bonding patterns, which are essential for understanding the reactivity and interaction of these compounds with biological targets (Thimmegowda et al., 2009).
Hydrogen-Bonding Patterns
The investigation of hydrogen-bonding patterns in enaminones, including those with pyrrolidin-2-ylidene and piperidin-2-ylidene analogues, reveals the importance of intra- and intermolecular hydrogen bonding in determining the stability and reactivity of these compounds. This research contributes to the fundamental understanding of chemical bonding and its implications for designing new molecules (Balderson et al., 2007).
properties
IUPAC Name |
5-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O3/c1-19-16(23)21(11-2-3-11)14(18-19)10-6-8-20(9-7-10)15(22)12-4-5-13(17)24-12/h4-5,10-11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOIHILVEUULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(O3)Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2588241.png)
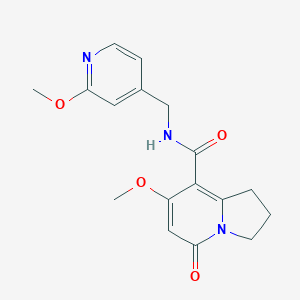
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea](/img/structure/B2588243.png)
![(5-Bromofuran-2-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2588246.png)
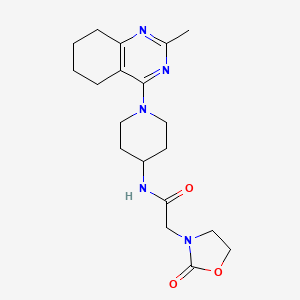
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2588249.png)
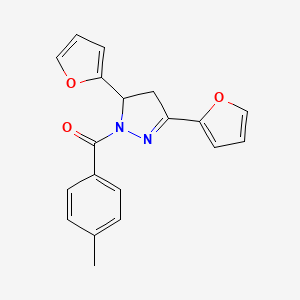
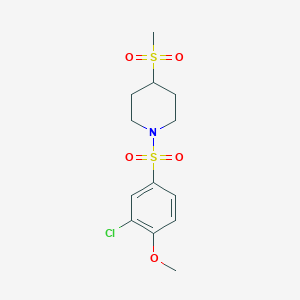
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)
![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)
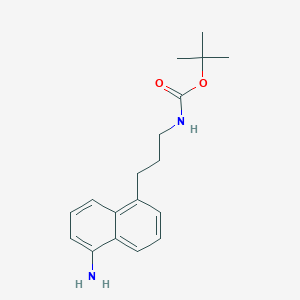
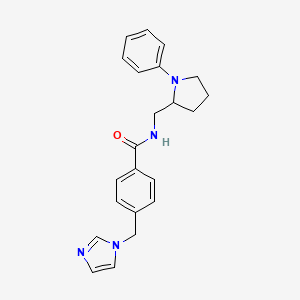
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)